molecular formula C18H18N4O3S B2743895 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 2034255-55-3

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2743895
CAS No.: 2034255-55-3
M. Wt: 370.43
InChI Key: JKQXCTOFMSOAIO-UHFFFAOYSA-N
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Description

“N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.

Industry

    Materials Science: The compound might be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-yl and 1H-pyrazol-1-yl ethyl intermediate: This step involves the reaction of furan and pyrazole derivatives under specific conditions such as the presence of a base or catalyst.

    Coupling with 3-(methylthio)phenyl oxalamide: The intermediate is then reacted with 3-(methylthio)phenyl oxalamide under conditions that facilitate the formation of the final product. This might involve the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Mechanism of Action

The mechanism by which “N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide: can be compared with other oxalamide derivatives that have similar structures but different substituents.

Uniqueness

    Structural Features: The presence of both furan and pyrazole rings, along with the oxalamide linkage, makes this compound unique.

    Functional Groups: The combination of functional groups provides distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-26-14-6-2-5-13(11-14)21-18(24)17(23)19-12-15(16-7-3-10-25-16)22-9-4-8-20-22/h2-11,15H,12H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXCTOFMSOAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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